[1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone
Overview
Description
[1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone typically involves multiple steps, including the formation of the morpholine, oxadiazole, and pyrazine rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. For instance, the use of Ru/Al2O3 in toluene has been reported as an effective catalyst-solvent combination for similar complex organic syntheses .
Industrial Production Methods
Industrial production of this compound would likely involve continuous-flow synthesis in a packed-bed reactor to optimize reaction parameters such as catalyst amount, solvent, temperature, and oxygen flow rate. This method ensures high yield and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, [1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone is explored for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with various molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds share some structural similarities but differ significantly in their biological activity and applications.
Knoevenagel condensation products: These compounds are also complex organic molecules but are synthesized through different reaction mechanisms.
Uniqueness
What sets [1-(6-Morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone apart is its unique combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-(6-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)piperidin-3-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-16(14-5-2-1-3-6-14)15-7-4-8-26(13-15)20-19(25-9-11-28-12-10-25)21-17-18(22-20)24-29-23-17/h1-3,5-6,15H,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTNKFULSXAAJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=NON=C3N=C2N4CCOCC4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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